molecular formula C8H16N2O4S2 B8716885 l,l-Ethylenedicysteine

l,l-Ethylenedicysteine

Katalognummer: B8716885
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: BQHFYSWNHZMMDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L,l-Ethylenedicysteine is a useful research compound. Its molecular formula is C8H16N2O4S2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Renal Imaging Applications

1. Renal Function Studies

The primary application of 99mTc-L,L-ethylenedicysteine is in renal imaging. It has been shown to provide reliable information regarding renal function through scintigraphy. Studies have demonstrated that it offers comparable or superior imaging quality compared to traditional agents like 99mTc-mercaptoacetyltriglycine (MAG3) and iodine-131 ortho-iodohippurate (OIH) .

2. Clinical Evaluations

Clinical evaluations involving patients with chronic renal failure have highlighted the efficacy of 99mTc-L,L-ethylenedicysteine. In a study comparing its clearance with that of MAG3, 99mTc-L,L-ethylenedicysteine exhibited a higher plasma clearance rate, indicating its potential as a more effective renal tracer .

Table 1: Comparison of Renal Imaging Agents

Agent Plasma Clearance (ml/min) Imaging Quality Excretion Pathway
Technetium-99m-L,L-EC504HighPrimarily renal
Technetium-99m-MAG3420HighRenal and hepatobiliary
Iodine-131 OIH663ModerateRenal

Case Studies

Case Study 1: Evaluation in Healthy Volunteers

In a study involving healthy volunteers, the pharmacokinetics of 99mTc-L,L-ethylenedicysteine were assessed. The mean clearance was approximately 75.8% of that observed with iodine-131 OIH, while the imaging produced high-quality results without adverse effects, demonstrating its safety and efficacy in clinical settings .

Case Study 2: Chronic Renal Failure Patients

A cohort study evaluated 99mTc-L,L-ethylenedicysteine in patients with varying degrees of chronic renal impairment. The imaging results indicated improved renal delineation compared to MAG3, suggesting that this agent might be particularly beneficial for patients with compromised kidney function .

Analyse Chemischer Reaktionen

Complexation with Radiometals

L,L-EC reacts with 99mTc under alkaline conditions (pH ≥ 12) to form 99mTc-L,L-EC , a highly stable complex with >95% radiochemical purity . The reaction involves coordination of the thiol (-SH) and amino (-NH2) groups of EC with 99mTc, facilitated by stannous chloride (SnCl2) as a reducing agent .

Key Reaction Parameters:

ParameterOptimal ValueImpact on Reaction EfficiencySource
pH12Maximizes ligand deprotonation
SnCl2 concentration4 mMEnsures complete Tc reduction
Reaction temperature25°C (ambient)Avoids thermal decomposition

Comparative studies show 99mTc-L,L-EC has lower plasma protein binding (66% vs. 91%) and faster renal excretion than 99mTc-MAG3, making it superior for dynamic renal imaging .

Isomer-Specific Reactivity

L,L-EC exhibits stereochemical selectivity in reactions. For example:

  • L,L-EC forms a syn-isomer complex with 99mTc, while D,D-EC produces an anti-isomer .

  • The D,D-EC isomer shows higher plasma clearance in rats (3.31 mL/min vs. 1.69 mL/min for L,L-EC) .

Isomer Comparison in Rats :

IsomerClearance (mL/min)Protein Binding (%)Extraction Efficiency (%)
L,L-EC1.69 ± 0.4466 ± 1076 ± 3
D,D-EC3.31 ± 0.6444 ± 491 ± 1
D,L-EC2.13 ± 0.4874 ± 573 ± 12

Thermodynamic Stability of Metal Complexes

L,L-EC forms stable complexes with transition metals, including In(III) and Ga(III). X-ray crystallography reveals a distorted octahedral geometry for [In(EC)]⁻ , with coordination via two S, two N, and two O atoms .

Stability Constants (log K):

Metallog K (EC complex)Comparison with EDTA
In(III)25.324.9
Ga(III)20.119.8
Fe(III)16.714.3

These values indicate EC’s strong affinity for trivalent metals, comparable to EDTA but with enhanced kinetic inertness .

Biochemical Interactions

  • Tubular Secretion : 99mTc-L,L-EC undergoes active tubular transport in the kidneys, inhibited by probenecid .

  • Metabolic Stability : Unlike 99mTc-L,L-ECD (a brain perfusion agent), EC resists esterase-mediated hydrolysis, ensuring urinary excretion without metabolite interference .

Functionalization for Targeted Imaging

EC’s carboxylate groups enable conjugation with biomolecules. For example:

  • 99mTc-EC-DG : EC conjugated to deoxyglucose (DG) targets glucose transporters in tumors, showing 85% uptake inhibition by cold DG in lung cancer models .

Reaction Scheme:

  • EC Activation : Carboxylates react with EDC/NHS to form NHS esters.

  • Conjugation : NHS-EC reacts with amine-terminated DG.

  • Labeling : Product chelates 99mTc at pH 12 .

Eigenschaften

Molekularformel

C8H16N2O4S2

Molekulargewicht

268.4 g/mol

IUPAC-Name

2-[2-[(1-carboxy-2-sulfanylethyl)amino]ethylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

BQHFYSWNHZMMDO-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The L,L-isomer of the title compound is prepared by reductive dimerisation of L-thiazolidine-4-carboxylic acid under the influence of sodium in liquid ammonia, as described in Blondeau et al in Can. J. Chem. 45 (1), 49-52 (1967). The corresponding D,D-isomer and the meso form (L,L-isomer) are prepared in a corresponding manner from D-thiazolidine-4-carboxylic acid and racemic thiazolidine-4-carboxylic acid, respectively. These thiazolidine carboxylic acids are obtained by reaction of L-, D- or DL-cystein with formaldehyde according to Nagasama et al, J. Med. Chem. 27, 591 (1984).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.